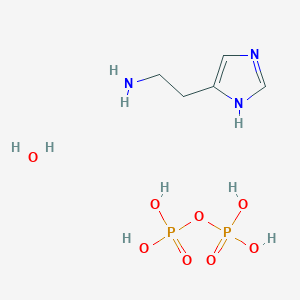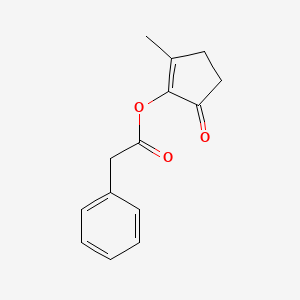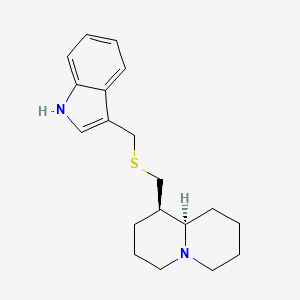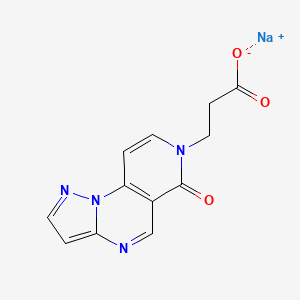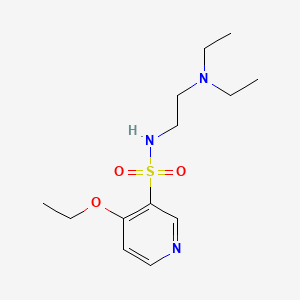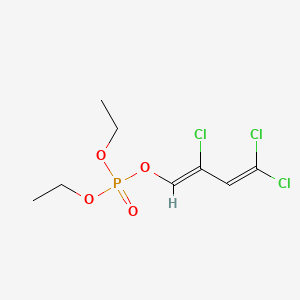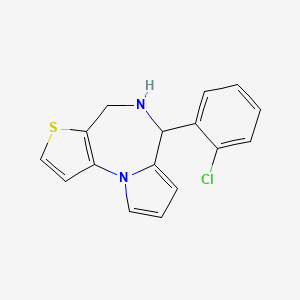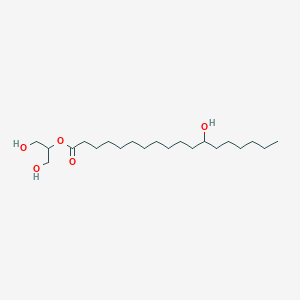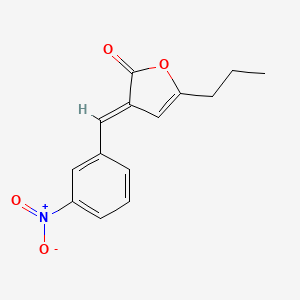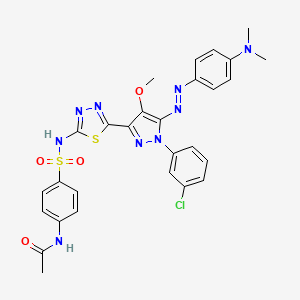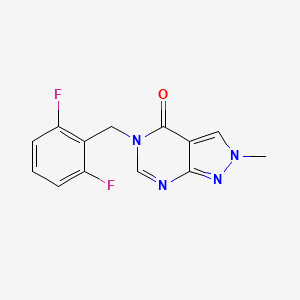
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: This method involves the reaction of hydrazine derivatives with suitable diketones or ketoesters.
Condensation reactions: These reactions involve the condensation of 3-aminopyrazoles with formyl or acyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to achieve therapeutic effects.
Pathways: Interference with signaling pathways to alter cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
4H-Pyrazolo(3,4-d)pyrimidin-4-one derivatives: Compounds with similar core structures but different substituents.
Pyrazolopyrimidine analogs: Compounds with variations in the pyrazole or pyrimidine rings.
Uniqueness
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 5-((2,6-difluorophenyl)methyl)-2,5-dihydro-2-methyl- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
402570-60-9 |
|---|---|
Fórmula molecular |
C13H10F2N4O |
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
5-[(2,6-difluorophenyl)methyl]-2-methylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10F2N4O/c1-18-5-9-12(17-18)16-7-19(13(9)20)6-8-10(14)3-2-4-11(8)15/h2-5,7H,6H2,1H3 |
Clave InChI |
PZECXTOQFHTQGG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2C(=N1)N=CN(C2=O)CC3=C(C=CC=C3F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



